

Technical Comparison Guide: Melting Point & Purity of Cinnamylphosphonic Acid

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Compound of Interest

Compound Name: Cinnamylphosphonic Acid

CAS No.: 146404-58-2

Cat. No.: B1640260

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Executive Summary

Cinnamylphosphonic acid (CAS 146404-58-2) is a specialized organophosphorus compound used as a building block in medicinal chemistry and surface material engineering. Its melting point (MP) is the primary "first-pass" quality attribute (CQA) used to verify the successful hydrolysis of its liquid ester precursors and to distinguish it from structural analogs.

This guide provides an objective technical analysis of the melting point range of pure **cinnamylphosphonic acid** (170–175 °C), contrasting it with critical impurities, precursors, and analogs to aid researchers in validating synthesis and purity.

Technical Profile: Cinnamylphosphonic Acid[1]

- IUPAC Name: [(E)-3-phenylprop-2-enyl]phosphonic acid
- Common Name: **Cinnamylphosphonic acid**[1]
- CAS Number: 146404-58-2

- Molecular Formula: C₉H₁₁O₃P
- Molecular Weight: 198.16 g/mol
- Physical State: White to off-white crystalline powder

The "Gold Standard" Melting Point Range

For high-purity (>98% HPLC) **cinnamylphosphonic acid**, the experimentally validated melting point range is:

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170.0 °C – 175.0 °C

Note on Thermal Behavior: Unlike carboxylic acids which often melt sharply, phosphonic acids exhibit strong intermolecular hydrogen bonding networks (involving the P=O and P-OH groups). This can result in a broader melting range (2–5 °C) even at high purity. A range below 168 °C typically indicates incomplete hydrolysis (presence of mono-esters) or retained solvents.

Comparative Analysis: Target vs. Alternatives & Impurities

The following table contrasts **cinnamylphosphonic acid** with its direct precursor (diethyl ester), its carboxylic analog (cinnamic acid), and its saturated analog (benzylphosphonic acid).

Table 1: Comparative Thermal Properties

Compound	Structure	CAS No.[2] [3][4][5]	Melting Point (°C)	Physical State	Critical Differentiator
Cinnamylphosphonic Acid	Ph-CH=CH-CH ₂ -P(O)(OH) ₂	146404-58-2	170 – 175	Solid	Target Product
Diethyl Cinnamylphosphonate	Ph-CH=CH-CH ₂ -P(O)(OEt) ₂	52378-69-5	N/A (Liquid)*	Liquid	Precursor. Boiling Point ~170°C @ 4 Torr. Presence indicates 0% conversion.
Cinnamic Acid	Ph-CH=CH-COOH	140-10-3	132 – 135	Solid	Analog. Significantly lower MP due to weaker dimer H-bonding compared to phosphonic networks.
Benzylphosphonic Acid	Ph-CH ₂ -P(O)(OH) ₂	6881-57-8	166 – 172	Solid	Analog. Saturated chain. MP overlaps significantly; requires NMR/HPLC to distinguish.
Phenylphosphonic Acid	Ph-P(O)(OH) ₂	1571-33-1	162 – 164	Solid	Analog. Shorter chain. Lower MP distinguishes

it from the
cinnamyl
derivative.

*Note: The diethyl ester is a liquid at room temperature.[3] If your isolated product is a "slush" or melts $<100^{\circ}\text{C}$, it is likely a mixture of the acid and unhydrolyzed ester.

Mechanistic Insight: Why the High MP?

The high melting point of **cinnamylphosphonic acid** ($170+^{\circ}\text{C}$) relative to cinnamic acid (133°C) is driven by the tetrahedral geometry of the phosphonate group. While carboxylic acids form planar dimers, phosphonic acids form complex 3D polymeric hydrogen-bonded sheets in the crystal lattice. This requires significantly more thermal energy to disrupt, making MP a robust indicator of the "Free Acid" form.

Experimental Protocols

A. Synthesis & Purification Workflow

To ensure the MP range of $170\text{--}175^{\circ}\text{C}$ is achieved, the following protocol is recommended. This avoids the common pitfall of "oiling out" caused by residual ester impurities.

Step 1: Hydrolysis

- Dissolve Diethyl cinnamylphosphonate in 6N HCl (or use TMSBr in DCM for milder conditions).
- Reflux for 12–24 hours. Monitoring: The biphasic mixture (organic ester oil + aqueous acid) will eventually become a homogeneous solution as the soluble acid forms.

Step 2: Isolation

- Concentrate the reaction mixture under vacuum to remove water/HCl.
- The residue will likely be a viscous oil or sticky solid. Do not stop here.

Step 3: Recrystallization (The Critical Purification Step)

- Solvent Selection: Water (primary) or 5% Ethanol/Water.

- Dissolve the crude residue in the minimum amount of boiling water.
- Allow to cool slowly to room temperature, then to 4 °C.
- Filter the white crystals.
- Drying: Dry under high vacuum over P₂O₅ for 24 hours. Moisture retention significantly depresses the MP of phosphonic acids.

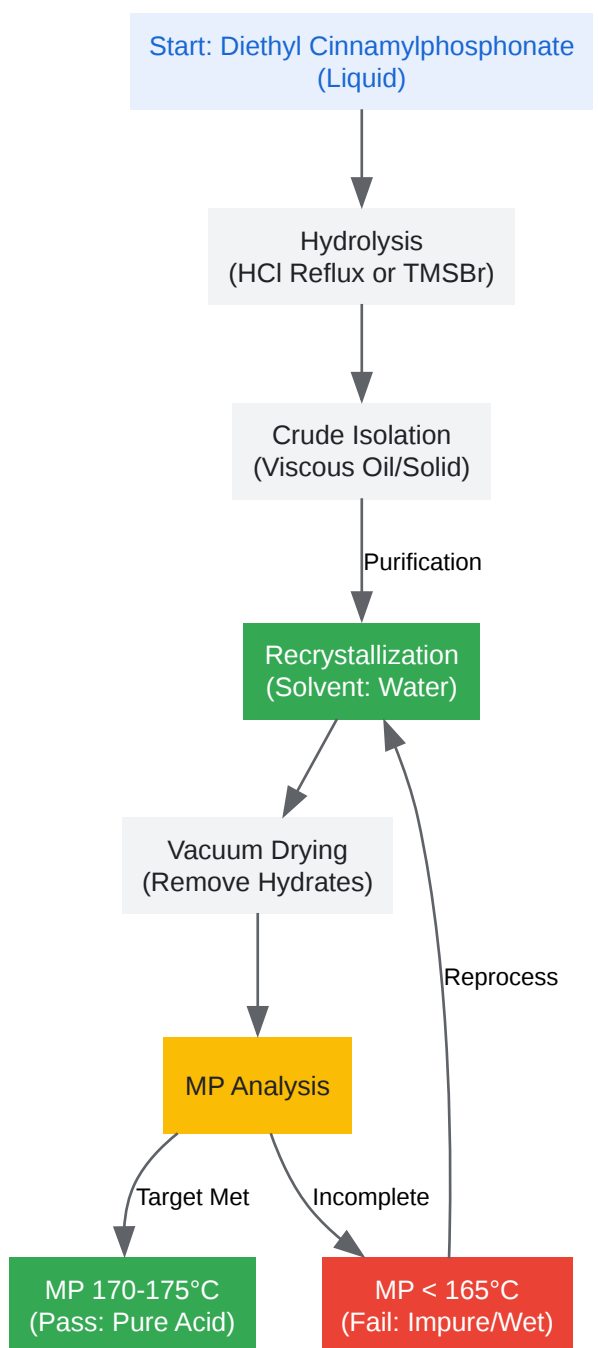
B. Melting Point Determination Method

- Preparation: Grind the dried sample into a fine powder.
- Loading: Fill a capillary tube to a height of 2–3 mm. Compact well by tapping.
- Ramp Rate:
 - Fast Ramp: 10 °C/min up to 150 °C.
 - Slow Ramp: 1 °C/min from 150 °C to 180 °C.
- Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).

Visualization of Workflows

Diagram 1: Synthesis & Quality Control Logic

This workflow illustrates the path from precursor to validated product, highlighting the decision points based on physical state and melting point.

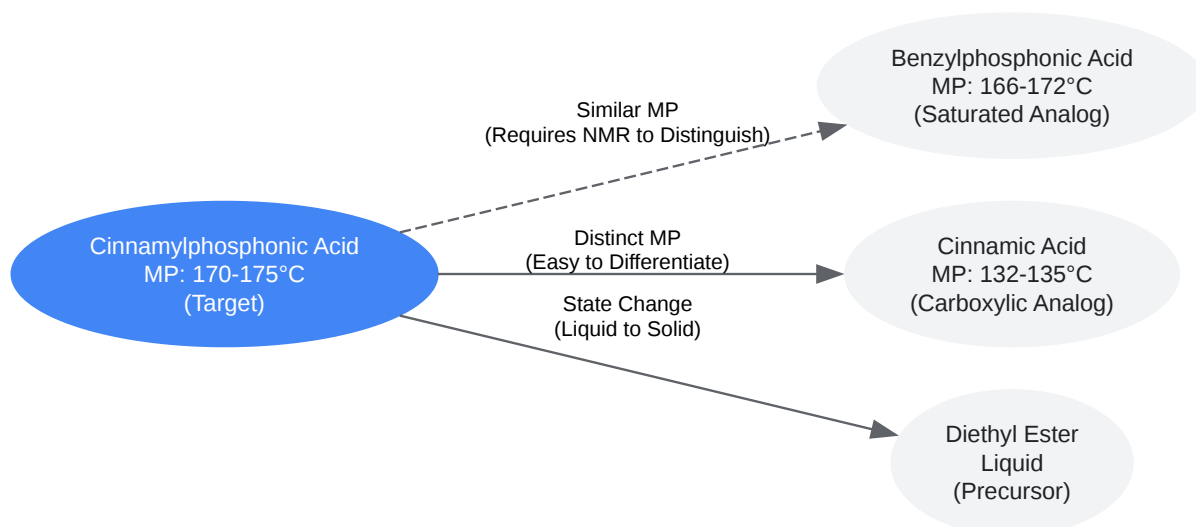


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Caption: Logic flow for purifying **Cinnamylphosphonic acid**, using Melting Point as the "Gate" for quality acceptance.

Diagram 2: Structural Comparison & Thermal Stability

A visual comparison of the target against its closest analogs.



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Caption: Relationship map showing how MP differentiates the target from precursors and carboxylic analogs, but overlaps with saturated phosphonic analogs.

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